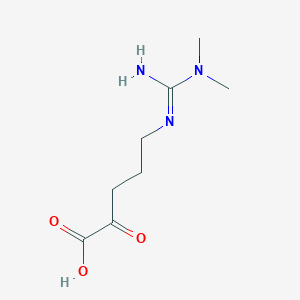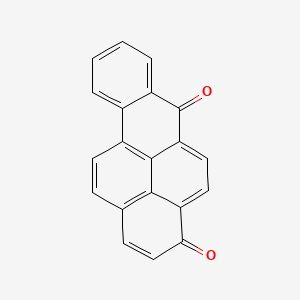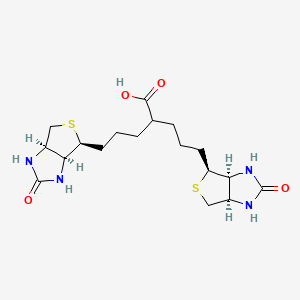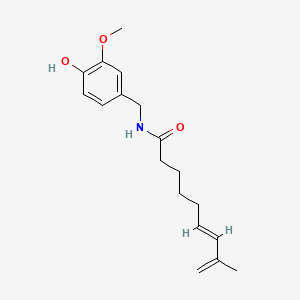
Calcipotriol Impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A single RP-HPLC method has been developed for the estimation of isomeric impurities of vitamin D3 analogue Calcipotriol . The method is capable of separating impurities of Calcipotriol and Betamethasone dipropionate (BD), specifically pre-Calcipotriene (Pre-Calci) from other known and unknown impurities .Molecular Structure Analysis
The molecular structure of Calcipotriol Impurity 1 is C27H38O3 .Scientific Research Applications
Psoriasis Treatment
Calcipotriol: , a synthetic derivative of vitamin D, is primarily used in the treatment of psoriasis. It works by inhibiting the proliferation of keratinocytes, which are skin cells that grow excessively in psoriasis. Studies have shown that formulations containing calcipotriol, such as ointments, gels, and foams, are effective in treating various forms of psoriasis, including plaque, scalp, and nail psoriasis . The impurity profile of calcipotriol is crucial for ensuring the safety and efficacy of these formulations.
Dermatological Research
In dermatological research, the role of calcipotriol and its impurities is explored to understand their effects on skin cell differentiation and immune response. For instance, research involving mouse models of imiquimod-induced psoriasis helps in investigating the basic immune mechanisms and the potential of calcipotriol in modifying these responses .
Pharmaceutical Formulations
The stability and compatibility of calcipotriol with other pharmaceutical ingredients are significant in drug formulation. Research into calcipotriol impurities aids in developing stable and effective pharmaceutical products, especially when combined with betamethasone dipropionate, another common psoriasis treatment .
Clinical Trials
Calcipotriol impurities are monitored in clinical trials to assess the safety profile of the drug. Adverse effects, such as skin irritation or pruritus, are evaluated to ensure that the impurity levels remain within acceptable limits for patient safety .
Skin Care Applications
Beyond psoriasis, calcipotriol may have applications in general skin care, particularly in products aimed at improving skin health and treating minor skin complaints. The impurity profile is essential to prevent irritation and ensure the product’s gentleness on the skin .
Drug Analysis and Quality Control
In the pharmaceutical industry, the analysis of calcipotriol impurities is vital for quality control. High-performance liquid chromatography (HPLC) methods are developed to accurately determine the presence of impurities and degradation products in calcipotriol formulations .
Mechanism of Action
- T cells play a role in psoriasis, and binding of Calcipotriol Impurity 1 to VDR modulates gene expression related to cell differentiation and proliferation .
- The exact mechanism of remitting psoriasis is not fully understood, but it likely involves gene modulation in T cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Future Directions
While there is limited information available on the future directions of Calcipotriol Impurity 1, Calcipotriol itself is a topical synthetic vitamin D2 derivative used in the treatment of plaque psoriasis . Further clinical tests have shown that Calcipotriol solid lipid nanoparticle gel can cure plaque psoriasis more effectively . This suggests potential future directions for the development of new formulations of Calcipotriol and its impurities.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcipotriol Impurity 1 involves the conversion of Calcipotriol to the impurity through a series of chemical reactions.", "Starting Materials": [ "Calcipotriol", "Methanesulfonyl chloride", "Triethylamine", "Tetrahydrofuran", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Calcipotriol is dissolved in tetrahydrofuran and cooled to 0°C.", "Methanesulfonyl chloride and triethylamine are added to the solution and stirred for 2 hours at 0°C.", "The reaction mixture is then poured into a solution of sodium hydroxide and stirred for 30 minutes.", "The resulting mixture is extracted with ethyl acetate and the organic layer is washed with water and dried over sodium sulfate.", "The solvent is removed under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "The purified product is obtained as a white solid.", "The product is characterized by NMR spectroscopy and mass spectrometry." ] } | |
CAS RN |
112849-47-5 |
Product Name |
Calcipotriol Impurity 1 |
Molecular Formula |
C27H40O3 |
Molecular Weight |
412.62 |
Appearance |
Light Beige Sticky Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
(1α,3β,5E,7E,22E,24R)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol; (1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5-Cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)


![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)



![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)